molecular formula C5H2Cl2N2O2 B3034080 2,3-Dichloro-4-nitropyridine CAS No. 1360438-45-4

2,3-Dichloro-4-nitropyridine

Cat. No. B3034080
CAS RN: 1360438-45-4
M. Wt: 192.98 g/mol
InChI Key: HOAXIALVXRHOOM-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-nitropyridine is a chemical compound with the CAS Number: 1360438-45-4 . It has a molecular weight of 192.99 and its IUPAC name is 2,3-dichloro-4-nitropyridine . It is stored in an inert atmosphere at 2-8°C . The compound is solid in physical form .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-4-nitropyridine is represented by the linear formula: C5H2Cl2N2O2 .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2,3-Dichloro-4-nitropyridine is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 192.99 .

Scientific Research Applications

Energetic Materials and Explosives

2,3-Dichloro-4-nitropyridine: is an important intermediate in the synthesis of energetic materials. Here’s how it fits into this field:

    Synthesis of Nitro Derivatives: The compound serves as a precursor for fully substituted energetic pyridine derivatives. A synthetic route involves oxidation of 2,6-dichloropyridine to yield a pyridine N-oxide derivative, followed by nitration and reduction. These reactions occur under mild conditions .

    High Energy Density Materials: Nitro groups enhance the oxygen balance and density, improving detonation performance (pressure and velocity). Incorporating nitrogen-rich heterocycles, such as amino-nitropyridines, contributes to insensitivity and high energy. Hydrogen bonding between nitro and amino groups increases stability .

Chemical Synthesis and Reagents

Organic Synthesis and Heterocyclic Chemistry

Safety And Hazards

2,3-Dichloro-4-nitropyridine is classified under GHS07 for safety . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The continuous flow methodology is being used to minimize the accumulation of the highly energetic and potentially explosive nitration product . This enables the safe scale-up of nitropyridine with no 2-nitropyridine by-product . Nitropyridines are important synthetic intermediates for new pesticides and medicines , suggesting potential future directions in these areas.

properties

IUPAC Name

2,3-dichloro-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAXIALVXRHOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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